molecular formula C22H16N2O6 B340233 2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE

2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE

Cat. No.: B340233
M. Wt: 404.4 g/mol
InChI Key: JFHRFRJVRYYVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H16N2O6 It is characterized by the presence of a phenyl group, a nitrobenzoyl group, and an oxo-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 2-oxo-2-phenylethyl benzoate with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Formation of 2-amino-2-phenylethyl 2-({3-nitrobenzoyl}amino)benzoate

    Reduction: Formation of 2-hydroxy-2-phenylethyl 2-({3-nitrobenzoyl}amino)benzoate

    Substitution: Formation of brominated or nitrated derivatives of the compound

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group can facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its biological activity. The oxo group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl benzoate
  • 2-Oxo-2-phenylethyl 2-({4-nitrobenzoyl}amino)benzoate
  • 2-Oxo-2-phenylethyl 2-({3-chlorobenzoyl}amino)benzoate

Uniqueness

2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE is unique due to the presence of the 3-nitrobenzoyl group, which imparts specific chemical and biological properties. This group can undergo unique reactions and interactions compared to other substituents, making the compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

phenacyl 2-[(3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H16N2O6/c25-20(15-7-2-1-3-8-15)14-30-22(27)18-11-4-5-12-19(18)23-21(26)16-9-6-10-17(13-16)24(28)29/h1-13H,14H2,(H,23,26)

InChI Key

JFHRFRJVRYYVOW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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